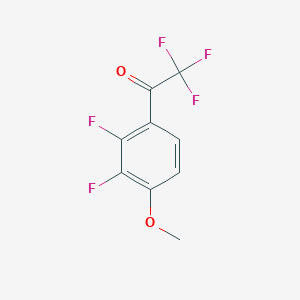

1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone

Übersicht

Beschreibung

1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone is a chemical compound with the following properties:

- Chemical Formula : C<sub>9</sub>H<sub>5</sub>F<sub>5</sub>O<sub>2</sub>

- Molecular Weight : 232.13 g/mol

- Appearance : White to pale yellow crystalline powder

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of fluorine atoms and the methoxy group. It can be prepared through reactions such as Suzuki coupling , where the boronic acid derivative (e.g., 2,3-Difluoro-4-methoxyphenylboronic acid) reacts with an appropriate electrophile.

Molecular Structure Analysis

The molecular structure of 1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone consists of a trifluoromethyl group attached to a phenyl ring, with a methoxy group at the para position. The presence of fluorine atoms contributes to its unique properties.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and rearrangements. For example, it may undergo nucleophilic attack at the carbonyl group or react with other electrophiles.

Physical And Chemical Properties Analysis

- Boiling Point : Approximately 304.3°C (predicted)

- Density : Approximately 1.35 g/cm³ (predicted)

- Color : White to orange to green

Wissenschaftliche Forschungsanwendungen

Process Research in Medicinal Chemistry

Another application area is in the process research for medicinal chemistry, where similar compounds are intermediates in synthesizing potential therapeutic agents. For instance, Wolf (2008) conducted process research on preparing 1-(3-Trimethylsilylphenyl)-2,2,2-trifluoroethanone via Friedel–Crafts acylation for Alzheimer’s disease treatment. The study highlights the importance of such compounds in developing new drugs and optimizing their synthesis for large-scale production (Wolf, 2008).

Fluorescence and Photophysical Properties

Compounds with a structure related to 1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone also find applications in studying fluorescence and photophysical properties. Singh and Kanvah (2000) investigated diarylbutadienes' absorption and fluorescence behavior, providing insights into how such compounds can be used in developing fluorescent probes and understanding solvent effects on fluorescence (Singh & Kanvah, 2000).

Polymer Science

In polymer science, derivatives of 1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone are used to synthesize advanced polymer materials. Kim, Robertson, and Guiver (2008) synthesized sulfonated poly(arylene ether sulfone) copolymers for fuel cell applications, demonstrating the role of such compounds in creating functional materials with specific properties like high proton conductivity (Kim, Robertson, & Guiver, 2008).

Safety And Hazards

- Hazard Statements : May cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).

- Precautionary Statements : Handle with care, avoid inhalation, and wear appropriate protective equipment.

Zukünftige Richtungen

Research on this compound could explore its applications in drug discovery, materials science, or organic synthesis. Investigating its reactivity and potential biological activity would be valuable.

Remember that this analysis is based on available data, and further research may provide additional insights. Always consult reliable sources and scientific literature for the most up-to-date information.

Eigenschaften

IUPAC Name |

1-(2,3-difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O2/c1-16-5-3-2-4(6(10)7(5)11)8(15)9(12,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCQULMTLOLTNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744461 | |

| Record name | 1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone | |

CAS RN |

1356109-99-3 | |

| Record name | 1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

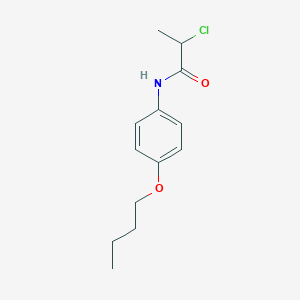

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1402897.png)

![N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide](/img/structure/B1402901.png)

![5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B1402903.png)

![Methyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402904.png)

![2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402905.png)

![5,5-Dimethyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1402913.png)

![{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B1402914.png)

![2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1402916.png)